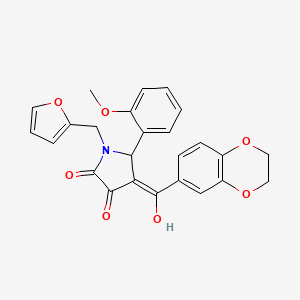![molecular formula C19H24N4O B11128272 1-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(2-pyrimidinylamino)-1-hexanone](/img/structure/B11128272.png)
1-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(2-pyrimidinylamino)-1-hexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(2-pyrimidinylamino)-1-hexanone is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 1-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(2-pyrimidinylamino)-1-hexanone involves several steps. One common method includes the reaction of 3,4-dihydroisoquinoline with a pyrimidinylamine derivative under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid monohydrate. The mixture is refluxed to facilitate the reaction . Industrial production methods may involve similar steps but on a larger scale with optimized conditions to increase yield and purity .
Chemical Reactions Analysis
1-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(2-pyrimidinylamino)-1-hexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of tetrahydroisoquinoline derivatives.
Scientific Research Applications
1-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(2-pyrimidinylamino)-1-hexanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(2-pyrimidinylamino)-1-hexanone involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit protein kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(2-pyrimidinylamino)-1-hexanone can be compared with other isoquinoline derivatives such as:
1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone: This compound has a similar isoquinoline core but differs in its substituents, leading to different chemical and biological properties.
6-Methoxy-3,4-dihydro-1H-isoquinoline: This derivative is used in the treatment of diabetes and has distinct pharmacological activities compared to this compound.
2-(3,4-dihydro-2(1H)-isoquinolinyl)isonicotinic acid: This compound has a different functional group attached to the isoquinoline ring, resulting in unique chemical reactivity and applications.
Properties
Molecular Formula |
C19H24N4O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-6-(pyrimidin-2-ylamino)hexan-1-one |
InChI |
InChI=1S/C19H24N4O/c24-18(23-14-10-16-7-3-4-8-17(16)15-23)9-2-1-5-11-20-19-21-12-6-13-22-19/h3-4,6-8,12-13H,1-2,5,9-11,14-15H2,(H,20,21,22) |
InChI Key |
CTMWQKDIRSBRMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCCCCNC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11128189.png)
![1',3',5'-Trimethyl-5-{4-[2-(pyridin-2-YL)ethyl]piperazine-1-carbonyl}-1'H,2H-3,4'-bipyrazole](/img/structure/B11128201.png)
![4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128206.png)
![N-(4-fluorophenyl)-2-[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B11128213.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide](/img/structure/B11128236.png)
![N-(2-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B11128241.png)
![(5Z)-3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11128257.png)
![5-(1,2-dithiolan-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentan-1-one](/img/structure/B11128268.png)
![2-methoxyethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11128271.png)
![(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11128281.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11128287.png)
![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128290.png)

![(2E)-2-(benzenesulfonyl)-3-[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11128295.png)
